molecular formula C19H22N2 B11950862 N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine CAS No. 122167-38-8

N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine

Katalognummer: B11950862
CAS-Nummer: 122167-38-8
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: BODGKRNEHJKQCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is an organic compound with the molecular formula C19H22N2 and a molecular weight of 278.401 g/mol . It is a derivative of phenylenediamine, characterized by the presence of cinnamylidene and diethyl groups attached to the nitrogen atoms of the 1,4-phenylenediamine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine typically involves the condensation reaction between cinnamaldehyde and N,N’-diethyl-1,4-phenylenediamine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:

Cinnamaldehyde+N,N’-diethyl-1,4-phenylenediamineN-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine\text{Cinnamaldehyde} + \text{N,N'-diethyl-1,4-phenylenediamine} \rightarrow \text{N-Cinnamylidene-N',N'-diethyl-1,4-phenylenediamine} Cinnamaldehyde+N,N’-diethyl-1,4-phenylenediamine→N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Cinnamylidene-N’,N’-diethyl-1,4-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethyl groups enhances its solubility and reactivity compared to its dimethyl and phenyl analogs.

Eigenschaften

CAS-Nummer

122167-38-8

Molekularformel

C19H22N2

Molekulargewicht

278.4 g/mol

IUPAC-Name

4-(cinnamylideneamino)-N,N-diethylaniline

InChI

InChI=1S/C19H22N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3

InChI-Schlüssel

BODGKRNEHJKQCY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N=CC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.